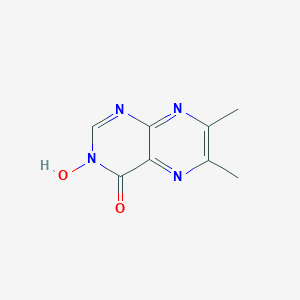

3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone, also known as riboflavin or vitamin B2, is an essential nutrient for humans and animals. It plays a critical role in various physiological processes, including energy metabolism, antioxidant defense, and redox signaling. Riboflavin deficiency has been linked to several health problems, such as anemia, dermatitis, and cataracts. Therefore, understanding the synthesis method, mechanism of action, biochemical and physiological effects, and future directions of riboflavin research is crucial for improving human health and well-being.

Wirkmechanismus

Riboflavin functions as a coenzyme for several enzymes involved in energy metabolism, such as flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). Riboflavin also plays a critical role in antioxidant defense by participating in the regeneration of glutathione, a key antioxidant molecule. Riboflavin can also modulate redox signaling by regulating the activity of transcription factors, such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1).

Biochemische Und Physiologische Effekte

Riboflavin deficiency can lead to several biochemical and physiological effects, such as decreased energy metabolism, impaired antioxidant defense, and altered redox signaling. Riboflavin deficiency can also cause several health problems, such as anemia, dermatitis, and cataracts. Riboflavin supplementation has been shown to improve energy metabolism, enhance antioxidant defense, and modulate redox signaling. Riboflavin supplementation has also been investigated for its potential use in treating or preventing several health problems, such as migraine headaches, anemia, and cancer.

Vorteile Und Einschränkungen Für Laborexperimente

Riboflavin has several advantages for lab experiments, such as its low toxicity, high stability, and easy availability. Riboflavin can be used as a fluorescent marker for imaging studies and as a dietary supplement for improving athletic performance. However, 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone also has some limitations for lab experiments, such as its limited solubility in water and its potential interference with other molecules in complex biological systems.

Zukünftige Richtungen

There are several future directions for 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone research, such as:

1. Investigating the role of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone in modulating gut microbiota and its potential use in treating or preventing gut-related diseases.

2. Developing new methods for synthesizing 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone that are more efficient, sustainable, and cost-effective.

3. Exploring the potential use of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone as a therapeutic agent for cancer and other chronic diseases.

4. Investigating the effects of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone on epigenetic regulation and its potential use in treating or preventing epigenetic-related diseases.

5. Developing new techniques for delivering 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone to specific tissues or cells for targeted therapeutic purposes.

Conclusion:

Riboflavin is an essential nutrient that plays a critical role in various physiological processes and has potential therapeutic applications. Understanding the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone research is crucial for improving human health and well-being. Further research on 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone can lead to new insights into its role in health and disease and new therapeutic strategies for treating or preventing various health problems.

Synthesemethoden

Riboflavin is a naturally occurring compound that is synthesized by plants, bacteria, and fungi. In humans and animals, 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone is obtained from the diet, primarily from dairy products, meat, and leafy vegetables. However, 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone can also be synthesized chemically or biologically for research and industrial purposes. The chemical synthesis of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone involves several steps, including condensation, reduction, and oxidation reactions. The biological synthesis of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone involves the use of microorganisms, such as Bacillus subtilis and Ashbya gossypii, which can produce 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone through fermentation processes.

Wissenschaftliche Forschungsanwendungen

Riboflavin has been extensively studied for its role in various physiological processes and its potential therapeutic applications. Riboflavin has been shown to improve energy metabolism, enhance antioxidant defense, and modulate redox signaling. Riboflavin has also been investigated for its potential use in treating or preventing several health problems, such as migraine headaches, anemia, and cancer. Riboflavin has been used as a fluorescent marker for imaging studies and as a dietary supplement for improving athletic performance.

Eigenschaften

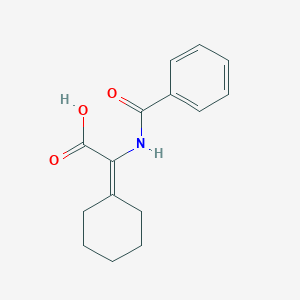

CAS-Nummer |

18106-61-1 |

|---|---|

Produktname |

3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone |

Molekularformel |

C8H8N4O2 |

Molekulargewicht |

192.17 g/mol |

IUPAC-Name |

3-hydroxy-6,7-dimethylpteridin-4-one |

InChI |

InChI=1S/C8H8N4O2/c1-4-5(2)11-7-6(10-4)8(13)12(14)3-9-7/h3,14H,1-2H3 |

InChI-Schlüssel |

INTUWHLCYFLQBU-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C2C(=N1)C(=O)N(C=N2)O)C |

Kanonische SMILES |

CC1=C(N=C2C(=N1)C(=O)N(C=N2)O)C |

Synonyme |

3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)